Cas no 2034433-87-7 ((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone)

(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a pyrrolidine core functionalized with a pyrimidin-2-yloxy group and a thiophene-2-carbonyl moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The pyrimidine and thiophene groups enhance binding affinity to biological targets, while the pyrrolidine ring offers conformational flexibility. Its well-defined synthetic route allows for high purity and scalability, making it suitable for research in drug discovery and agrochemical development. The compound's stability and compatibility with further functionalization underscore its utility in designing novel pharmacophores or tailored molecular probes.
(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone structure
2034433-87-7 structure
Product Name:(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
CAS No:2034433-87-7
MF:C13H13N3O2S
MW:275.326221227646
CID:5333947
Update Time:2025-06-08

(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
    • (3-pyrimidin-2-yloxypyrrolidin-1-yl)-thiophen-2-ylmethanone
    • (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
    • Inchi: 1S/C13H13N3O2S/c17-12(11-3-1-8-19-11)16-7-4-10(9-16)18-13-14-5-2-6-15-13/h1-3,5-6,8,10H,4,7,9H2
    • InChI Key: WEDGQVREBXAQPT-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(N1CCC(C1)OC1N=CC=CN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 323
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.6

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Additional information on (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

The Compound (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone: A Comprehensive Overview

The compound (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone, identified by the CAS number 2034433-87-7, is a fascinating molecule with a complex structure and diverse potential applications. This compound belongs to the class of heterocyclic compounds, which are widely studied in organic chemistry due to their unique electronic properties and structural diversity. The molecule consists of a pyrrolidine ring substituted with a pyrimidine moiety and a thiophene group, making it a promising candidate for various research and industrial applications.

Recent studies have highlighted the importance of heterocyclic compounds like (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone in drug discovery. The presence of pyrimidine and thiophene groups within the molecule contributes to its potential as a bioactive compound. Pyrimidine rings are known for their role in nucleic acids, such as DNA and RNA, and their derivatives are often explored for their antiviral and anticancer properties. Similarly, thiophene groups are known for their aromaticity and stability, making them valuable in materials science and electronics.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as nucleophilic substitution, condensation reactions, and coupling reactions to achieve the desired structure. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction times while maintaining high yields. These synthetic strategies not only demonstrate the versatility of the molecule but also pave the way for its large-scale production.

In terms of applications, (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone has shown promise in several fields. In pharmacology, its bioavailability and selectivity make it a potential candidate for drug development targeting specific diseases. For instance, studies have indicated its ability to inhibit certain enzymes involved in cancer progression, suggesting its role in anticancer therapy. Additionally, its electronic properties make it suitable for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs).

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of this compound with high accuracy. By employing density functional theory (DFT) calculations, scientists have determined its frontier molecular orbitals (FMOs), which are critical for understanding its reactivity and electronic behavior. These insights have further validated its potential as a building block in advanced materials science.

The structural integrity of (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is also noteworthy. The presence of both electron-donating and electron-withdrawing groups within the molecule creates a balance that enhances its stability under various conditions. This balance is crucial for maintaining the molecule's functionality during synthesis and application.

In conclusion, (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing modern science and technology.

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